What is 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole?
What is 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole?
An In-Depth Technical Guide to 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole: A Versatile Building Block for Modern Drug Discovery
Introduction: Unpacking a Key Synthetic Intermediate
In the landscape of contemporary drug discovery, particularly within the rapidly advancing field of targeted protein degradation (TPD), the strategic design of molecular building blocks is paramount. 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole is one such heterocyclic compound, engineered to serve as a versatile scaffold for the synthesis of complex bioactive molecules. Its commercial designation as a "Protein Degrader Building Block" points to its intended application in constructing Proteolysis-Targeting Chimeras (PROTACs) and other novel therapeutic agents.[1]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to explore the compound's structural significance, its synthetic utility, and its potential applications, grounding all claims in established chemical principles and authoritative sources. The narrative is designed to explain the causality behind its design and potential experimental choices, empowering researchers to effectively integrate this molecule into their discovery workflows.
Physicochemical Properties and Structural Analysis
The molecule's structure combines three key functional motifs: a pyrazole ring, a phenyl sulfonamide group, and a strategically placed bromine atom. Each component imparts distinct chemical properties that are crucial for its function in synthesis.
-
Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle that is a common feature in many approved pharmaceutical agents due to its metabolic stability and ability to participate in various non-covalent interactions with protein targets.[2]
-
Phenylsulfonamide Moiety: Sulfonamide derivatives are a cornerstone of medicinal chemistry, found in a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties.[3] The pyrrolidine group modifies the polarity and conformational flexibility of the sulfonamide.
-
4-Bromo Substituent: The bromine atom at the 4-position of the pyrazole ring is the primary reactive handle for synthetic elaboration, making it an ideal point for introducing molecular diversity.[4]
Core Data Summary
The fundamental properties of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole are summarized below.
| Property | Value | Source |
| CAS Number | 1187385-91-6 | [1] |
| Molecular Formula | C₁₃H₁₄BrN₃O₂S | [1] |
| Molecular Weight | 356.2 g/mol | [1] |
| Purity | ≥97% (Typical) | [1] |
| Storage | Room Temperature | [1] |
| Product Family | Protein Degrader Building Blocks | [1] |
Chemical Structure Visualization
Caption: Chemical structure of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole.
Synthetic Utility and Key Transformations
The primary value of this compound lies in the synthetic versatility afforded by the C4-bromine substituent on the pyrazole ring. Bromo(hetero)arenes are exceptionally useful precursors for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[4]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely used method to form C-C bonds by coupling an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[5] For 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, this reaction provides an ideal method to link the pyrazole scaffold to another molecular fragment, such as a linker or a protein-targeting warhead.
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole ring to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative. This protocol should be optimized for specific substrates and scales.
Objective: To couple 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole with a generic arylboronic acid.
Materials:
-
4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent, e.g., a mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the anhydrous solvent mixture.
-
Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.[7]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Application in Targeted Protein Degradation (TPD)
The classification of this molecule as a "Protein Degrader Building Block" strongly implies its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[8]
A PROTAC consists of three components:
-
A warhead that binds to the target POI.
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.[8]
Caption: Conceptual structure of a PROTAC, inducing proximity between a POI and an E3 Ligase.
Hypothesized Role in PROTAC Assembly
In the context of a PROTAC, 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole is envisioned as a precursor to one of the two key binding moieties. While the phenylsulfonamide scaffold is a common feature in medicinal chemistry, its specific role as a ligand for common E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL) is not definitively established in publicly available literature without further modification.[9][10] It is plausible that this building block serves as a versatile starting point that can be functionalized to create either the POI warhead or the E3 ligase ligand.
The most direct application involves using the 4-bromo position to connect to a linker, which is in turn attached to a POI-binding warhead. The 4-(pyrrolidinosulfonyl)phenyl moiety would then serve as the E3 ligase-recruiting element, or a precursor to it.
Caption: Synthetic strategy for incorporating the building block into a PROTAC.
Expected Analytical Characterization
While specific analytical data for this compound is not widely published, characterization would follow standard methods. Researchers synthesizing or using this compound should expect the following spectroscopic signatures based on related structures.[3][4]
-
¹H NMR: The spectrum should show distinct signals for the pyrazole protons, the aromatic protons on the phenyl ring (likely appearing as two doublets in the aromatic region), and the aliphatic protons of the pyrrolidine ring.
-
¹³C NMR: The carbon spectrum will confirm the presence of the correct number of aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula. The spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by ~2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[11]
Safety and Handling
As a professional research chemical, 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole should be handled with appropriate care. While a specific Safety Data Sheet (SDS) should be consulted, general precautions for related brominated heterocyclic compounds apply.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
First Aid: In case of contact, rinse skin or eyes immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
Conclusion
4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole represents a well-designed and highly valuable building block for medicinal chemistry and drug discovery. Its key attributes—a stable pyrazole core, a synthetically versatile bromine handle, and a sulfonamide moiety—make it particularly suited for the construction of complex molecules via established synthetic methods like the Suzuki-Miyaura cross-coupling. Its intended application in the field of targeted protein degradation highlights its potential to accelerate the development of next-generation therapeutics. This guide provides the foundational knowledge and practical insights required for researchers to leverage the full synthetic potential of this important intermediate.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]
-
ChemBK. (2024). 4-Bromo pyrazole. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Available from: [Link]
-
Raj, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]
-
Lee, H., et al. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules. Available from: [Link]
-
Henning, N. J., & Davila-Velderrain, J. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available from: [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available from: [Link]
-
Precise PEG. (2025). E3 Ligase Ligands in PROTAC. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. Available from: [Link]
-
Wang, S., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Pharmacology. Available from: [Link]
-
CP Lab Safety. (n.d.). 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, min 97%, 100 grams. Available from: [Link]
-
Zhang, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry. Available from: [Link]
-
Wette, F., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
The Organic Chemist. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available from: [Link]
-
Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. Available from: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available from: [Link]
-
Çetin, A. (2017). Synthesis of Some New Pyrazoles. DergiPark. Available from: [Link]
-
SpectraBase. (n.d.). 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. Available from: [Link]
-
Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
